![molecular formula C21H13BrClN3O4S B2653194 7-((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy)-5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one CAS No. 897617-90-2](/img/no-structure.png)

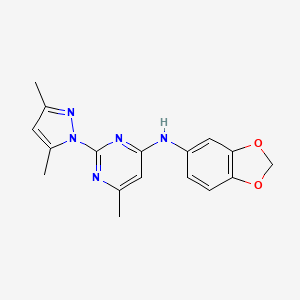

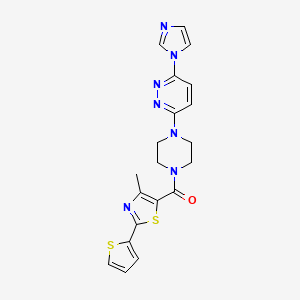

7-((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy)-5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy)-5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C21H13BrClN3O4S and its molecular weight is 518.77. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Several studies have focused on the synthesis and biological evaluation of compounds with structures related to the one . For example, the synthesis of novel 7-hydroxy-4-phenylchromen-2-one–linked triazole moieties demonstrated potent cytotoxic agents against a panel of human cancer cell lines, indicating the potential for anticancer applications (Liu et al., 2017). Additionally, compounds derived from chromen-2-ones have been synthesized and shown to exhibit antiproliferative effects, suggesting their utility in cancer research (Gawai et al., 2019).

Antimicrobial and Antifungal Activities

Research has also explored the antimicrobial and antifungal potential of chromen-2-one derivatives. Mahesh et al. (2022) synthesized oxadiazole derivatives containing 2H-chromen-2-one moiety and screened them for antibacterial and antifungal activities, revealing their potential as novel antibacterial and antifungal agents (Mahesh et al., 2022).

Antioxidant and Antitumor Activities

Further, the synthesis of thiazolopyrimidines, pyrrolothiazolopyrimidines, and triazolopyrrolothiazolopyrimidines derivatives has been carried out, with some compounds exhibiting promising antioxidant and antitumor activities (Abu‐Hashem et al., 2011). This suggests the relevance of such compounds in the development of new therapeutic agents.

Green Chemistry and Catalysis

The synthesis of novel derivatives using green chemistry principles has also been reported. For instance, the use of acidic ionic liquid as a reusable catalyst under solvent-free conditions for the synthesis of thiazolo[3,2-a]chromeno[4,3-d]pyrimidin-6(7H)-ones showcases an environmentally friendly approach to the generation of potentially biologically active compounds (Reddy & Jeong, 2016).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy)-5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one' involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is the 3-bromo-6-chloroimidazo[1,2-a]pyridine, which is then coupled with the methoxy group to form the second intermediate. The third intermediate is the 5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one, which is then coupled with the second intermediate to form the final product.", "Starting Materials": [ "2-chloropyridine", "3-bromopyridine", "2-methylthiazole-4-carboxylic acid", "4-hydroxycoumarin", "sodium hydride", "methyl iodide", "thionyl chloride", "sodium hydroxide", "potassium carbonate", "dimethylformamide", "acetonitrile", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 3-bromo-6-chloroimidazo[1,2-a]pyridine by reacting 2-chloropyridine with 3-bromopyridine in the presence of sodium hydride and thionyl chloride.", "Step 2: Synthesis of 3-bromo-6-chloroimidazo[1,2-a]pyridine-methoxy intermediate by reacting the 3-bromo-6-chloroimidazo[1,2-a]pyridine with methyl iodide in the presence of potassium carbonate and dimethylformamide.", "Step 3: Synthesis of 5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one intermediate by reacting 2-methylthiazole-4-carboxylic acid with sodium hydroxide and then coupling with 4-hydroxycoumarin in the presence of ethanol.", "Step 4: Synthesis of the final product by coupling the 3-bromo-6-chloroimidazo[1,2-a]pyridine-methoxy intermediate with the 5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one intermediate in the presence of acetonitrile." ] } | |

Número CAS |

897617-90-2 |

Fórmula molecular |

C21H13BrClN3O4S |

Peso molecular |

518.77 |

Nombre IUPAC |

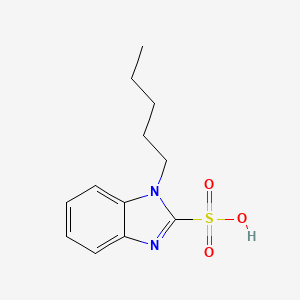

7-[(3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy]-5-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one |

InChI |

InChI=1S/C21H13BrClN3O4S/c1-10-24-15(9-31-10)13-7-30-17-5-12(4-16(27)19(17)20(13)28)29-8-14-21(22)26-6-11(23)2-3-18(26)25-14/h2-7,9,27H,8H2,1H3 |

Clave InChI |

ZWBSTGXGCCJSIP-UHFFFAOYSA-N |

SMILES |

CC1=NC(=CS1)C2=COC3=CC(=CC(=C3C2=O)O)OCC4=C(N5C=C(C=CC5=N4)Cl)Br |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2653115.png)

![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2653119.png)

![6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2653120.png)

![N-cyclopentyl-4-({3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}methyl)benzamide](/img/structure/B2653122.png)

![2-[(2-Chlorobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2653132.png)